N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-3-24-11-4-5-12-14(8-11)25-17(19-12)20-16(23)13-6-7-15-18-10(2)9-22(15)21-13/h4-9H,3H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKXMNCKZBXVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN4C=C(N=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and other pharmacological properties, supported by detailed research findings and case studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it possesses a molecular weight of approximately 299.36 g/mol. The key functional groups include an ethoxy group and an imidazo-pyridazine framework.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. A study evaluated various benzothiazole derivatives against a range of bacterial strains, demonstrating that compounds with similar structures showed moderate to excellent activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In a recent study, this compound was tested against Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were found to be 12.5 µg/mL for E. coli and 6.25 µg/mL for S. aureus, indicating promising antimicrobial activity.
Antitumor Activity
The compound has also been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Research Findings
A study published in Molecules reported that derivatives similar to this compound demonstrated IC50 values ranging from 5 to 20 µM against lung cancer cell lines (HCC827 and NCI-H358). This suggests a strong potential for development as an anticancer agent.
The proposed mechanism of action involves the inhibition of specific enzymes critical for microbial growth and cancer cell proliferation. Molecular docking studies have indicated that the compound binds effectively to targets such as DNA gyrase in bacteria and tubulin in cancer cells.
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Antimicrobial | E. coli | 12.5 |
| S. aureus | 6.25 | |
| Antitumor | HCC827 | 6.26 |
| NCI-H358 | 6.48 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the significance of the benzothiazole scaffold in enhancing biological activity. Modifications at specific positions of the benzothiazole ring have been shown to improve potency against various biological targets.
Key Findings from SAR Studies:
- Electron-Withdrawing Groups : The presence of nitro or halogen substituents enhances antimicrobial activity.
- Hydrophobic Moieties : Increasing lipophilicity through alkyl substitutions improves binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Impact of Heterocyclic Core Modifications
- Imidazo[1,2-b]pyridazine vs. Z14’s 5-bromo and methylsulfanyl groups may enhance hydrophobic interactions, but its pyrimidine core lacks the rigidity of the target compound’s fused system, possibly affecting target selectivity .
- Benzothiazole vs. Phenyl (): Replacing the benzothiazole with a bromo-methylphenyl group () removes the sulfur atom and ethoxy group, which could reduce hydrogen-bonding capacity and solubility. This highlights the benzothiazole’s role in optimizing drug-likeness .
Functional Group Contributions
- Ethoxy Group (6-ethoxybenzothiazole): The ethoxy group in the target compound and Z14 likely improves aqueous solubility compared to unsubstituted benzothiazoles. However, in PI4KB inhibitors (), sulfonamide and piperidine substituents prioritize target engagement over solubility, suggesting a trade-off in design .
- Carboxamide Linkage: The carboxamide bridge in the target compound and Z14 provides conformational flexibility, whereas ester-based analogs () may exhibit faster metabolic clearance due to esterase susceptibility .
Physicochemical Properties
- Solubility: Ethoxy and carboxamide groups likely enhance solubility compared to halogenated analogs (e.g., ’s chloro/fluorobenzoyl derivatives) .
- Metabolic Stability: Methyl groups on the imidazo[1,2-b]pyridazine (target compound) may reduce oxidative metabolism compared to unsubstituted cores, as seen in ’s stable sulfonamide derivatives .
Preparation Methods
Halogenation and Methylation
Bromination at the 3-position of imidazo[1,2-b]pyridazine is critical for subsequent functionalization. N-Bromosuccinimide (NBS) in chloroform under reflux with a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) achieves regioselective bromination in 75% yield. Subsequent methylation at the 2-position is accomplished using methyl iodide in the presence of potassium carbonate, though competing side reactions (e.g., methoxylation of chloro groups) necessitate careful stoichiometric control.
Preparation of 6-Ethoxy-1,3-Benzothiazol-2-Amine
The 6-ethoxy-1,3-benzothiazol-2-amine fragment is synthesized via cyclization of substituted thioureas. A representative route involves:
-
Ethoxylation : Reaction of 2-amino-6-nitrobenzothiazole with ethyl bromide in the presence of a base to introduce the ethoxy group.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
This two-step process achieves an overall yield of 68–72%, with purity confirmed by HPLC.
Coupling of Fragments via Carboxamide Linkage
The final step couples the imidazo[1,2-b]pyridazine-6-carboxylic acid derivative with 6-ethoxy-1,3-benzothiazol-2-amine. Two principal methods are employed:
Carbodiimide-Mediated Amidation
Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation. Reaction at 0°C to room temperature for 12–16 hours yields the target compound in 65–70% purity, requiring subsequent column chromatography (silica gel, ethyl acetate/hexane).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) accelerates the coupling reaction, improving yield to 82% with reduced side products. This method is favored for scalability and reduced solvent usage.
Optimization and Analytical Validation
Reaction Condition Screening
A comparative analysis of solvents (DMF, THF, acetonitrile) revealed DMF as optimal due to its high polarity and ability to dissolve both fragments. Elevated temperatures (80–100°C) improved reaction rates but risked decomposition, necessitating precise thermal control.
Purity and Structural Confirmation
-
HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).
-
NMR : Key signals include δ 8.68 (imidazo H), δ 7.94 (benzothiazole H), and δ 1.42 (ethoxy CH3).
Challenges and Alternative Approaches
Competing Side Reactions
Undesired methoxylation during methylation steps is mitigated by using paraformaldehyde and NaBH₄ for selective N-methylation. Similarly, bromination with elemental bromine in acetic acid offers an alternative to NBS but requires stringent temperature control (0–20°C) to avoid over-bromination.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Construct the imidazo[1,2-b]pyridazine core via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone under reflux in 1,2-dimethoxyethane (analogous to methods in ).
- Functionalization : Introduce the 6-ethoxybenzothiazole moiety via nucleophilic substitution or coupling reactions. For carboxamide linkage, use coupling agents like DCC/DMAP (as in ) or activate the carboxylic acid group with thionyl chloride.
- Optimization : Monitor reaction progress with TLC and HPLC. Optimize solvent (e.g., DMF, dichloromethane), temperature (80–120°C), and reaction time (12–24 hrs) to improve yields ().
- Purification : Use column chromatography (silica gel, 40–60% ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and LC-MS ().
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- Spectroscopic Analysis : Use ¹H NMR (δ 1.4–1.6 ppm for ethoxy CH₃, δ 8.0–8.5 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carboxamide C=O) ().
- Mass Spectrometry : Confirm molecular ion peaks via HRMS (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₀N₆O₂S).
- X-ray Crystallography : If crystalline, resolve the structure to confirm regiochemistry of the imidazo[1,2-b]pyridazine core ().
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays (similar to imidazo[1,2-b]pyridazine derivatives in ).
- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi ( ).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity ().
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the ethoxybenzothiazole moiety ().
- QSAR Studies : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity using descriptors like logP, polar surface area, and steric parameters ().
- MD Simulations : Simulate binding stability (50 ns trajectories) to identify residues critical for sustained target engagement ().
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodology :
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) to minimize variability ().
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if CYP450-mediated degradation reduces efficacy in certain models ().
- Off-Target Profiling : Employ kinome-wide profiling (e.g., KINOMEscan) to identify secondary targets that may confound results ().
Q. How can reaction scalability be improved without compromising yield or purity?
- Methodology :
- Flow Chemistry : Scale up imidazo[1,2-b]pyridazine core synthesis using continuous flow reactors to enhance heat/mass transfer ().
- Catalyst Optimization : Screen Pd/C or Ni catalysts for coupling reactions to reduce byproducts ().
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for eco-friendly processing ().
Q. What mechanistic studies elucidate the compound’s mode of action in kinase inhibition?
- Methodology :
- Crystallography : Co-crystallize the compound with target kinases (e.g., Abl1) to resolve binding modes ().
- ATP-Competition Assays : Measure IC₅₀ shifts in the presence of increasing ATP concentrations ().
- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to identify downstream signaling pathways affected in treated cells ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
